
3-phenyl-N-pyridin-3-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-N-pyridin-3-ylprop-2-enamide is an organic compound with the molecular formula C14H12N2O It is characterized by a phenyl group attached to a prop-2-enamide moiety, which is further connected to a pyridin-3-yl group
Mécanisme D'action
Target of Action
N-(pyridin-3-yl)cinnamamide, also known as Q27210401 or (2E)-3-phenyl-N-(pyridin-3-yl)prop-2-enamide, is a synthetic derivative of cinnamic acid . It has been found to interact with several targets. For instance, it has been reported to have anti-tubercular activity against Mycobacterium tuberculosis . Additionally, it has been suggested to act as a potent inhibitor of cyclin-dependent kinase 2 (CDK2) .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, as a CDK2 inhibitor, it can interfere with the cell cycle, potentially leading to cell cycle arrest .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a critical biochemical pathway in cells . By inhibiting CDK2, it can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
It is known that the compound is synthesized from cinnamoyl chloride, pyridine, and dichloromethane
Result of Action
The compound’s action results in significant biological effects. As a CDK2 inhibitor, it can lead to cell cycle arrest and apoptosis, potentially inhibiting the growth of cancer cells . Its anti-tubercular activity can inhibit the growth of Mycobacterium tuberculosis, potentially leading to the treatment of tuberculosis .
Action Environment
The action of N-(pyridin-3-yl)cinnamamide can be influenced by various environmental factors. For instance, the synthesis of the compound involves a reaction using cinnamoyl chloride, pyridine, and dichloromethane, from zero degrees Celsius to room temperature, stirring overnight
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-pyridin-3-ylprop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3-pyridinecarboxaldehyde and phenylacetic acid.
Condensation Reaction: The 3-pyridinecarboxaldehyde undergoes a condensation reaction with phenylacetic acid in the presence of a base such as sodium hydroxide to form the intermediate 3-phenylprop-2-enal.
Amidation: The intermediate 3-phenylprop-2-enal is then reacted with ammonia or an amine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-phenyl-N-pyridin-3-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-phenyl-N-pyridin-3-ylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-phenyl-N-pyridin-4-ylprop-2-enamide: Similar structure but with the pyridinyl group at the 4-position.
3-phenyl-N-pyridin-2-ylprop-2-enamide: Similar structure but with the pyridinyl group at the 2-position.
Uniqueness
3-phenyl-N-pyridin-3-ylprop-2-enamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinyl group can affect the compound’s interaction with molecular targets and its overall pharmacological profile.
Propriétés
IUPAC Name |
3-phenyl-N-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14(16-13-7-4-10-15-11-13)9-8-12-5-2-1-3-6-12/h1-11H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKDGODLSLTXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
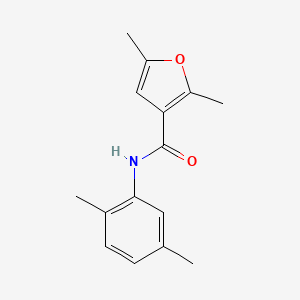
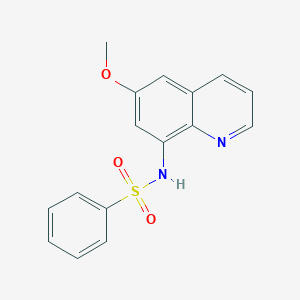
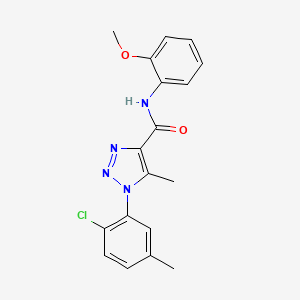
![(E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B6417027.png)
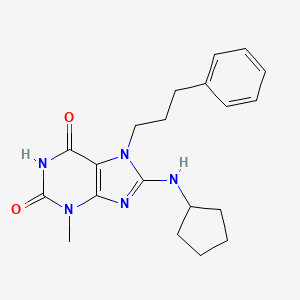
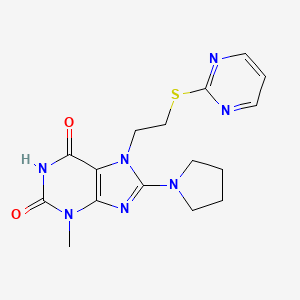


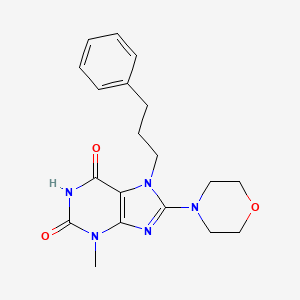
![6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6417068.png)
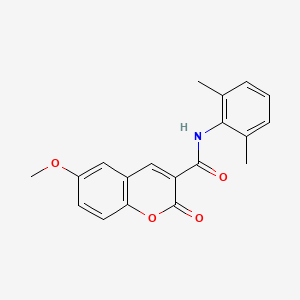
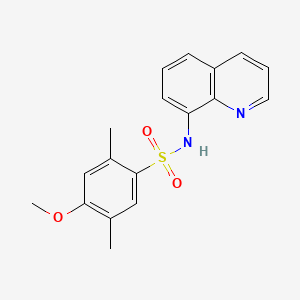

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide](/img/structure/B6417109.png)
